

(R)-3-Hydroxypyrrolidine: A Cornerstone in Chiral Drug Development

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Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidine

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(R)-3-Hydroxypyrrolidine, a versatile chiral building block, has emerged as a pivotal component in the synthesis of a wide array of pharmaceutical compounds. Its defined stereochemistry and versatile functional groups make it an invaluable starting material for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), leading to safer and more effective medications. This technical guide provides an in-depth overview of the properties, synthesis, and applications of **(R)-3-Hydroxypyrrolidine** for researchers, scientists, and drug development professionals.

The significance of chirality in drug design is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activities.^{[1][2]} **(R)-3-Hydroxypyrrolidine**, with its specific (R) configuration, provides a reliable scaffold for the stereoselective synthesis of complex molecules targeting a range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious agents.^[2] Its utility is further highlighted in cutting-edge therapeutic modalities like proteolysis targeting chimeras (PROTACs), where precise molecular architecture is crucial for efficacy.^{[1][2]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(R)-3-Hydroxypyrrolidine** and its common salt form is essential for its effective use in synthesis. The following tables summarize key data for both **(R)-3-Hydroxypyrrolidine** and its hydrochloride salt.

Table 1: Physicochemical Properties of **(R)-3-Hydroxypyrrolidine**

Property	Value	Reference(s)
CAS Number	2799-21-5	[2]
Molecular Formula	C4H9NO	[3]
Molecular Weight	87.12 g/mol	[3]
Appearance	Clear light yellow to yellow liquid after melting	[3]
Melting Point	15 °C	[3]
Boiling Point	108-110 °C (8 mmHg)	[3]
Density	1.078 g/mL at 20 °C	[3]
Refractive Index	n20/D 1.490	[3]
Specific Rotation $[\alpha]D$	-6.5° (c=3.5% in MeOH)	[4]
Water Solubility	Fully miscible	[3]
Flash Point	>110 °C	[3]
Sensitivity	Air sensitive & Hygroscopic	[3]

Table 2: Physicochemical Properties of (R)-3-Hydroxypyrrolidine Hydrochloride

Property	Value	Reference(s)
CAS Number	104706-47-0	
Molecular Formula	C4H10CINO	[5][6]
Molecular Weight	123.58 g/mol	[5][6]
Appearance	Solid	
Melting Point	104-107 °C	
Specific Rotation $[\alpha]D$	-7.6°, c = 3.5 in methanol	

Synthesis of (R)-3-Hydroxypyrrolidine

The enantioselective synthesis of **(R)-3-Hydroxypyrrolidine** is a critical aspect of its application. Various strategies have been developed, starting from chiral pool materials, employing enzymatic resolutions, or utilizing asymmetric synthesis methodologies.

Synthetic Approaches

Several key strategies for the synthesis of chiral 3-hydroxypyrrolidines have been reported, including:

- From Chiral Precursors: Natural sources like L-malic acid and L-glutamic acid have been utilized as starting materials.[\[7\]](#) Another approach involves the use of chiral epichlorohydrin. [\[7\]](#)
- Enzymatic and Biocatalytic Methods: Kinetic resolution using enzymes, such as lipases, can be employed to separate enantiomers. For instance, 1-benzoylpyrrolidine can be hydroxylated by *Aspergillus* spp. to yield (S)-1-benzoyl-3-pyrrolidinol with a 66% enantiomeric excess (ee), which can be further resolved to >99% ee.[\[8\]](#)
- Asymmetric Synthesis: Catalytic asymmetric methods provide a direct route to enantioenriched 3-hydroxypyrrolidines.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 3: Comparison of Selected Synthetic Routes to Chiral 3-Hydroxypyrrolidines

Starting Material/Method	Product	Yield	Enantiomeric Excess (ee)	Reference
(R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (via Mitsunobu reaction)	(S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine	Good	Inversion of configuration	[12]
1-Benzoylpyrrolidine (Hydroxylation by Aspergillus spp.)	(S)-1-Benzoyl-3-pyrrolidinol	-	66%	[8]
(S)-1-Benzoyl-3-pyrrolidinol (Kinetic resolution with Amano PS-IM lipase)	(S)-1-Benzoyl-3-pyrrolidinol	-	>99%	[8]
(R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile (Hydrogenation and cyclization)	(R)-3-hydroxypyrrolidine	81% (for the final deprotection step)	High optical purity	[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **(R)-3-Hydroxypyrrolidine** in research and development. Below are protocols for key transformations.

Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride from (R)-1-N-tert-butoxycarbonyl-3-

hydroxypyrrolidine via Mitsunobu Reaction

This protocol describes the inversion of the stereocenter of a protected **(R)-3-hydroxypyrrolidine** to obtain the **(S)-enantiomer**.[\[12\]](#)

Step 1: Mitsunobu Reaction

- Dissolve **(R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine** (50 g, 0.267 mol), benzoic acid (42.4 g, 0.348 mol), and triphenylphosphine (91 g, 0.348 mol) in 200 ml of dry tetrahydrofuran under a nitrogen atmosphere.
- Cool the mixture to -10 °C with stirring.
- Slowly add diisopropyl azodicarboxylate (68.4 ml, 0.384 mol) dropwise, maintaining the internal temperature below -5 °C. The addition should take approximately 30 minutes.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.
- The crude product with the inverted configuration is used directly in the next step without further purification.

Step 2: Hydrolysis of the Ester

- The crude product from Step 1 is subjected to hydrolysis using sodium hydroxide in a suitable solvent to cleave the ester bond, yielding **(S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine**.

Step 3: Deprotection

- The Boc protecting group of **(S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine** is removed under acidic conditions using hydrochloric acid to yield the final product, **(S)-3-hydroxypyrrolidine hydrochloride**.

Protocol 2: Preparation of **(R)-3-hydroxypyrrolidine** from **(R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile**

This protocol outlines a key hydrogenation and cyclization step followed by deprotection.[\[7\]](#)

Step 1: Hydrogenation and Cyclization

- Dissolve (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile (193.6 g) in methanol.
- Add a suitable metal catalyst (e.g., Raney Nickel or Palladium on carbon).
- Stir the mixture under hydrogen pressure until the starting material is consumed.
- Filter the reaction mixture to remove the catalyst.

Step 2: Deprotection

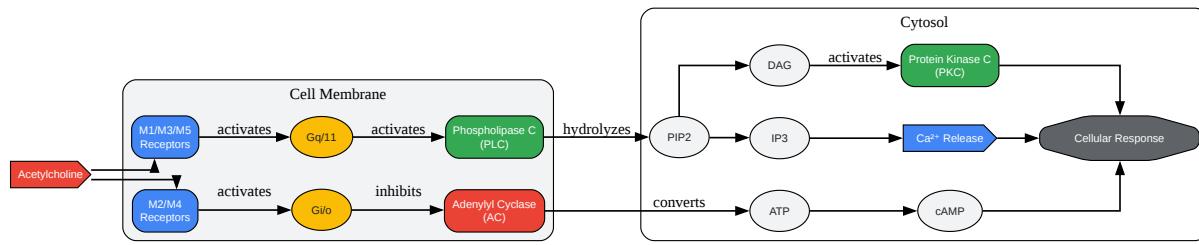
- Treat the filtrate with a 10% NaOH methanolic solution and stir for 7 hours.
- Concentrate the mixture under reduced pressure.
- Distill the residue under reduced pressure to obtain **(R)-3-hydroxypyrrolidine** (yield: 81%).

Applications in Drug Discovery

(R)-3-Hydroxypyrrolidine is a key intermediate in the synthesis of numerous pharmaceuticals. Its incorporation can significantly influence the pharmacological profile of the final molecule.

Muscarinic Receptor Agonists

Derivatives of **(R)-3-Hydroxypyrrolidine** are utilized in the synthesis of selective muscarinic M1 and M3 receptor agonists. These receptors are implicated in cognitive function and are important targets for neurodegenerative diseases like Alzheimer's disease. The (R)-configuration of the hydroxyl group is often critical for optimal receptor binding and biological activity.



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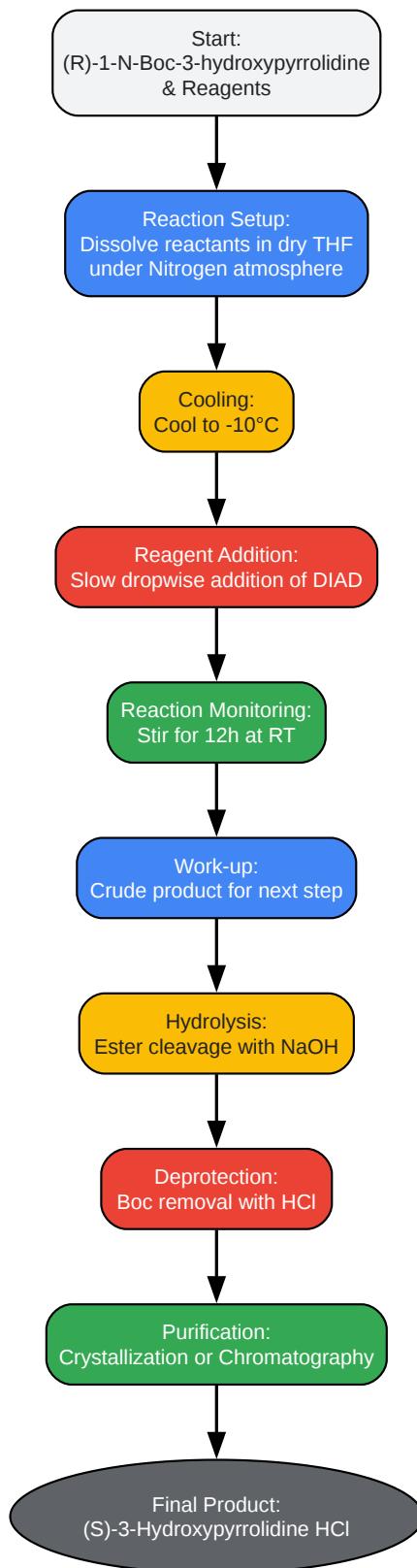
Muscarinic Acetylcholine Receptor Signaling Pathway.

Synthesis of Barnidipine

(R)-3-Hydroxypyrrolidine is a crucial chiral intermediate in the synthesis of Barnidipine, a long-acting calcium channel blocker used for the treatment of hypertension.[12][13][14][15][16] The synthesis involves the coupling of an appropriately substituted dihydropyridine carboxylic acid with (S)-1-benzyl-3-hydroxypyrrolidine, which can be derived from **(R)-3-hydroxypyrrolidine**.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a chiral pyrrolidine derivative, highlighting the key stages from starting materials to the final product.



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Workflow for the Synthesis of (S)-3-Hydroxypyrrolidine HCl.

In conclusion, **(R)-3-Hydroxypyrrolidine** stands as a critical and versatile chiral building block in modern drug discovery and development. Its well-defined stereochemistry and amenability to various chemical transformations provide a robust platform for the synthesis of enantiomerically pure pharmaceuticals with improved therapeutic profiles. The synthetic routes and applications outlined in this guide underscore its importance and provide a foundation for its continued use in the creation of innovative medicines.

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